

Spectroscopic Characterization of 4-Bromobenzylhydrazine: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromobenzylhydrazine

Cat. No.: B1284536

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This guide provides a comprehensive overview of the expected spectroscopic data for **4-Bromobenzylhydrazine**, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted spectroscopic values and general experimental protocols.

Molecular Structure

4-Bromobenzylhydrazine

- Chemical Formula: $C_7H_9BrN_2$
- Molecular Weight: 201.07 g/mol
- Structure: A benzyl group substituted with a bromine atom at the para-position, which is in turn bonded to a hydrazine moiety.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These predictions are based on established principles and data from analogous compounds.

Table 1: Predicted 1H NMR Spectral Data (500 MHz, $CDCl_3$)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.45	Doublet	2H	Ar-H (ortho to CH ₂ NHNH ₂)
~ 7.20	Doublet	2H	Ar-H (ortho to Br)
~ 3.85	Singlet	2H	-CH ₂ -
~ 3.60 (broad)	Singlet	3H	-NH-NH ₂

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~ 138	Ar-C-CH ₂
~ 131	Ar-CH (ortho to Br)
~ 130	Ar-CH (ortho to CH ₂)
~ 121	Ar-C-Br
~ 55	-CH ₂ -

Table 3: Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3250	Medium, Broad	N-H stretching (hydrazine)
3100 - 3000	Medium	Aromatic C-H stretching
2950 - 2850	Medium	Aliphatic C-H stretching
1600, 1490	Medium-Strong	Aromatic C=C stretching
1070	Strong	C-Br stretching
820	Strong	p-disubstituted benzene C-H bend

Table 4: Predicted Mass Spectrometry Fragmentation Data

m/z	Proposed Fragment
202/200	[M] ⁺ (Molecular ion)
171/169	[M - NHNH ₂] ⁺
121	[C ₇ H ₆ Br] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

- Dissolve approximately 5-10 mg of **4-Bromobenzylhydrazine** in 0.7 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a 5 mm NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: -2 to 12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.

- Number of Scans: 16-64, depending on sample concentration.

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled experiment.
- Spectral Width: 0 to 220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the TMS signal.
- Integrate the peaks in the ^1H NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Record a background spectrum of the empty ATR crystal.

- Place a small amount of solid **4-Bromobenzylhydrazine** onto the crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectral Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.

Data Processing:

- The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
- Identify and label the major absorption peaks.
- Correlate the peak positions with known functional group frequencies.[\[1\]](#)[\[2\]](#)

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Sample Introduction:

- Direct insertion probe for solid samples or via Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

EI-MS Experimental Conditions:

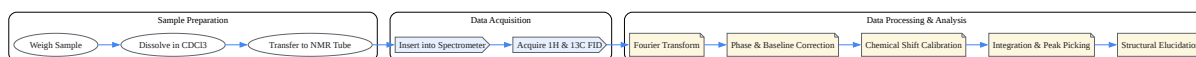
- Ionization Energy: 70 eV.
- Source Temperature: 200-250 °C.
- Mass Range: m/z 40-400.

Data Analysis:

- Identify the molecular ion peak ($[M]^+$), which should exhibit an isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units).
- Analyze the fragmentation pattern by identifying the major fragment ions.
- Propose structures for the observed fragments and relate them to the structure of the parent molecule. The fragmentation of benzylamines often involves cleavage of the C-N bond to form a stable benzyl or tropylium cation.^{[3][4]}

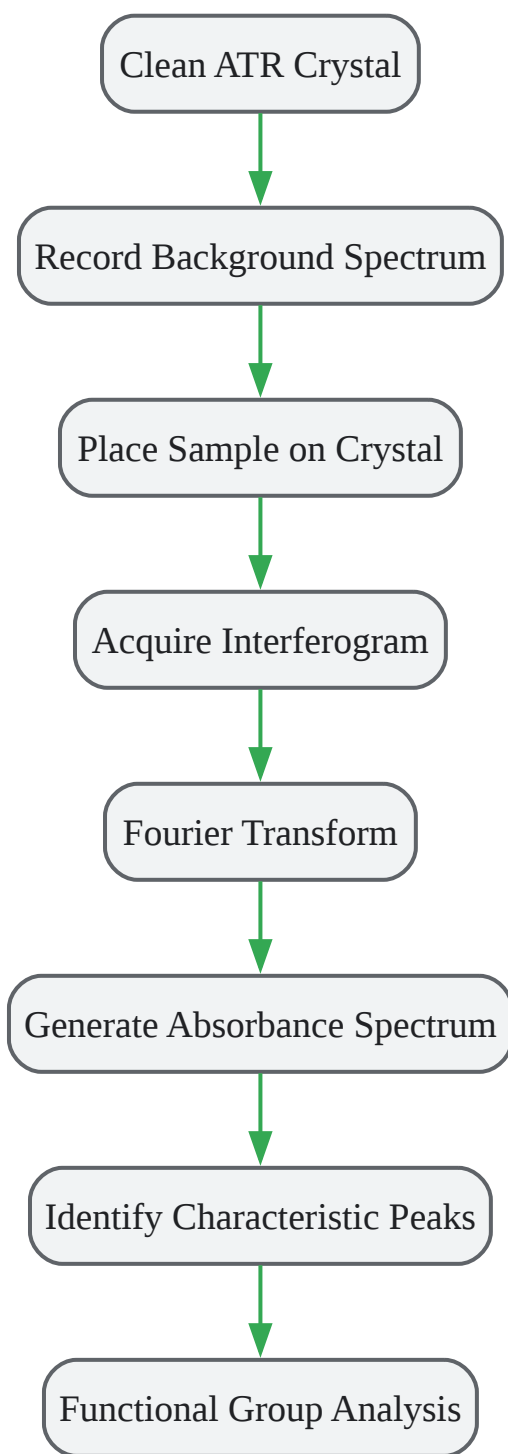
Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analyses.



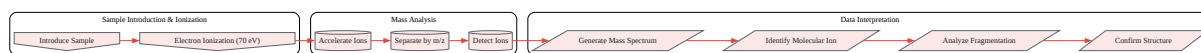
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Caption: Workflow for NMR Spectroscopy.



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Caption: Workflow for FTIR Spectroscopy.



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Caption: Workflow for Mass Spectrometry.

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